5-Bromo-3-methoxy-1H-pyrazolo[3,4-B]pyridine
説明
5-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine (CAS: 1363381-82-1) is a heterocyclic compound with the molecular formula C₇H₆BrN₃O and a molecular weight of 228.05 g/mol . Its structure features a pyrazolo[3,4-b]pyridine core substituted with bromine at position 5 and a methoxy group at position 3. This compound is of significant interest in medicinal chemistry due to its role as a kinase inhibitor and antiproliferative agent . Pyrazolo[3,4-b]pyridine derivatives are widely studied for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties .
特性
IUPAC Name |
5-bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O/c1-12-7-5-2-4(8)3-9-6(5)10-11-7/h2-3H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJIFJQOTNHZRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NNC2=C1C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
The primary target of 5-Bromo-3-methoxy-1H-pyrazolo[3,4-B]pyridine is Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer.
Mode of Action
This compound interacts with its targets, the TRKs, by inhibiting their activities. This compound has shown acceptable activity with an IC 50 value of 56 nM. It inhibits the proliferation of the Km-12 cell line with an IC 50 value of 0.304 μM.
Biochemical Pathways
Upon activation, the intramembrane kinase domain of TRKs is phosphorylated, triggering downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt. These pathways are associated with the proliferation, differentiation, and survival of cells.
Pharmacokinetics
The compound this compound has good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9. This suggests that the compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which can impact its bioavailability.
Result of Action
The result of the action of this compound is the inhibition of the proliferation of certain cell lines. For example, it has been shown to inhibit the proliferation of the Km-12 cell line.
生化学分析
Biochemical Properties
5-Bromo-3-methoxy-1H-pyrazolo[3,4-B]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of tropomyosin receptor kinases (TRKs). TRKs are a family of receptor tyrosine kinases that include TRKA, TRKB, and TRKC, which are involved in the proliferation, differentiation, and survival of cells. The compound interacts with the kinase domain of TRKs, inhibiting their activity and thereby affecting downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt. These interactions highlight the potential of this compound as a therapeutic agent for cancers associated with TRK overexpression and continuous activation.
Cellular Effects
This compound has been shown to influence various cellular processes. By inhibiting TRKs, it affects cell signaling pathways that are crucial for cell proliferation and differentiation. For instance, the compound has demonstrated the ability to inhibit the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM. Additionally, it exhibits selectivity for certain cell lines, such as MCF-7 and HUVEC, indicating its potential for targeted cancer therapy. The compound’s impact on cell signaling pathways also suggests its role in modulating gene expression and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with the kinase domain of TRKs. By occupying the ATP-binding pocket of the kinase domain, the compound prevents the phosphorylation of downstream signaling molecules, thereby inhibiting the activation of pathways such as Ras/Erk, PLC-γ, and PI3K/Akt. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells that overexpress TRKs. Additionally, the compound’s selectivity for certain TRK subtypes and cell lines further underscores its potential as a targeted therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good plasma stability, which is crucial for its sustained activity in biological systemsStudies have shown that the compound maintains its inhibitory activity over extended periods, but its stability and potential degradation products in in vitro and in vivo settings need to be thoroughly examined to understand its long-term impact on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits TRK activity and reduces tumor growth without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of determining the optimal therapeutic dosage. Studies in animal models are essential to establish the compound’s safety profile and therapeutic window.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with cytochrome P450 enzymes. The compound has shown low inhibitory activity against a panel of cytochrome P450 isoforms, except for CYP2C9. This interaction suggests that the compound may be metabolized by these enzymes, affecting its bioavailability and efficacy. Understanding the metabolic pathways of this compound is crucial for optimizing its pharmacokinetic properties and minimizing potential drug-drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The compound’s solubility in organic solvents such as chloroform, dichloromethane, and ethanol facilitates its cellular uptake and distribution. Its poor solubility in water may limit its bioavailability and necessitate the use of suitable delivery systems to enhance its therapeutic potential
生物活性
5-Bromo-3-methoxy-1H-pyrazolo[3,4-B]pyridine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as a potential therapeutic agent. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by a pyrazolo[3,4-b]pyridine core with a bromine atom at the 5-position and a methoxy group at the 3-position. The molecular formula is with a molecular weight of approximately 228.05 g/mol. Its unique structural features contribute to its reactivity and biological properties.
Target of Action
The primary target of this compound is Tropomyosin Receptor Kinases (TRKs) . These kinases play crucial roles in cell proliferation, differentiation, and survival.
Mode of Action
The compound inhibits TRK activity by binding to the ATP-binding pocket of the kinase domain. This interaction prevents the phosphorylation of downstream signaling molecules, thereby inhibiting pathways such as Ras/Erk, PLC-γ, and PI3K/Akt, which are vital for various cellular functions .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| Km-12 | Not specified |
| A172 | Micromolar range |
| U87MG | Micromolar range |
| A375 | Micromolar range |
| Panc0504 | Micromolar range |
Notably, compounds derived from the pyrazolo[3,4-b]pyridine scaffold have shown promising results against hepatocellular carcinoma (Hep G2) with IC50 values ranging from 0.0158 to 71.3 µM .
Antitubercular Activity
In addition to its anticancer effects, derivatives of this compound have demonstrated antitubercular activity. A study evaluated several substituted pyrazolo[3,4-b]pyridines against Mycobacterium tuberculosis (MTB) and found promising lead candidates with effective inhibition against the H37Rv strain .
Case Studies
- Inhibition of TBK1 : A series of pyrazolo[3,4-b]pyridine derivatives were identified as potent TBK1 inhibitors. One derivative exhibited an IC50 value of 0.2 nM and showed significant inhibition of downstream interferon signaling in immune cells such as THP-1 and RAW264.7 cells .
- Anticancer Efficacy : Compounds derived from this scaffold were tested for their anti-cancer potency against multiple cell lines (HeLa, MCF7, HCT-116). The results indicated that specific substitutions around the pyrazolo core enhanced anticancer activity significantly through mechanisms involving cell cycle arrest and apoptosis induction .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates good plasma stability with low inhibitory activity towards cytochrome P450 isoforms except CYP2C9. This suggests a favorable safety profile for further development as a therapeutic agent.
科学的研究の応用
5-Bromo-3-methoxy-1H-pyrazolo[3,4-B]pyridine has been associated with various biological activities that make it a candidate for further research in pharmacology.
Inhibition of Kinases
One of the primary applications of pyrazolo[3,4-b]pyridines, including 5-bromo-3-methoxy derivatives, is their role as inhibitors of receptor tyrosine kinases (RTKs). These kinases are crucial in regulating cellular processes such as proliferation and differentiation. The inhibition of RTKs has implications in cancer treatment, where overactive signaling pathways contribute to tumor growth.
A study highlighted the synthesis of various pyrazolo[3,4-b]pyridine derivatives that exhibited nanomolar inhibitory activity against TRKA/B/C kinases. For instance, certain derivatives showed IC50 values as low as 1.6 nM against TRKA, indicating their potency as potential anticancer agents .
Anticancer Properties
The anticancer properties of this compound have been explored in vitro and in vivo. Research indicates that this compound can suppress the growth of cancer cells harboring specific mutations associated with resistance to standard therapies. For example, compounds derived from this scaffold demonstrated significant efficacy against BaF3 cells with xDFG motif mutations .
General Synthetic Routes
Common synthetic approaches include:
- Scaffold Hopping : This strategy involves modifying existing compounds to create new derivatives with enhanced biological activity.
- Computer-Aided Drug Design (CADD) : Utilizing computational methods to predict the interactions between the compound and its biological targets facilitates the design of more potent inhibitors .
Reaction Conditions
The synthesis typically employs reagents like NIS (N-iodosuccinimide) and various coupling agents under controlled conditions to achieve high yields. For example:
- A reaction involving 5-bromo-1H-pyrazolo[3,4-b]pyridine with NIS at elevated temperatures yielded promising derivatives suitable for biological evaluation .
Table 1: Summary of Biological Activities
化学反応の分析
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at position 5 undergoes SNAr reactions with nucleophiles under mild conditions. For example:
The methoxy group at position 3 enhances electron density at adjacent positions, facilitating regioselective substitutions at position 5. Kinetic studies show pseudo-first-order behavior in polar aprotic solvents like DMF .
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-couplings:
Suzuki-Miyaura Coupling
Reaction with arylboronic acids yields biaryl derivatives:
pythonExample: 5-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine + PhB(OH)₂ → 5-Phenyl-3-methoxy-1H-pyrazolo[3,4-b]pyridine Conditions: Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80°C, 12 h Yield: 82% [7][10]
Buchwald-Hartwig Amination
Arylamines are introduced via C–N bond formation:
pythonExample: 5-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine + 4-aminobenzoic acid → 5-(4-Carboxyphenylamino)-3-methoxy-1H-pyrazolo[3,4-b]pyridine Conditions: Pd₂(dba)₃, Xantphos, Cs₂CO₃, 120°C, 8 h Yield: 68% [7]
Electrophilic Substitution
The electron-rich pyrazole ring undergoes electrophilic substitutions at position 1:
The methoxy group directs electrophiles to the pyrazole nitrogen due to resonance stabilization .
Demethylation
The methoxy group is cleaved using BBr₃:
python5-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine → 5-Bromo-3-hydroxy-1H-pyrazolo[3,4-b]pyridine Conditions: BBr₃, CH₂Cl₂, −78°C → RT, 6 h Yield: 85% [10]
Bromine-Lithium Exchange
The bromine atom is replaced via lithiation:
pythonExample: 5-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine + n-BuLi → 5-Lithio-3-methoxy-1H-pyrazolo[3,4-b]pyridine Quenching with CO₂ yields 5-carboxy derivative (Yield: 70%) [6]
Radical Reactions
Homolytic cleavage of the C–Br bond enables radical arylations:
pythonExample: 5-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine + Benzene → 5-Phenyl-3-methoxy-1H-pyrazolo[3,4-b]pyridine Conditions: AIBN, toluene, 80°C, 12 h Yield: 55% [6]
Biological Derivatization
The compound serves as a scaffold for kinase inhibitors. For instance:
python5-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine → ALK Inhibitors Key step: Sonogashira coupling with alkynes (IC₅₀ = 0.2–3.3 nM) [11]
Mechanistic Insights
-
SNAr Reactivity : The bromine’s leaving group ability is enhanced by the pyridine ring’s electron deficiency .
-
Directing Effects : The methoxy group’s +M effect stabilizes transition states in electrophilic substitutions .
-
Steric Considerations : Substituents at position 3 hinder reactivity at position 4, favoring position 5 modifications .
This compound’s synthetic flexibility makes it invaluable in medicinal chemistry and materials science, with ongoing research exploring its applications in targeted drug design .
類似化合物との比較
Comparison with Structural Analogues
Substituent Effects on Physicochemical Properties
The table below compares key physicochemical parameters of 5-bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine with its analogues:
*Estimated based on substituent contributions.
Key Observations:
- Lipophilicity (XLogP3): The methoxy-substituted derivative has lower lipophilicity (~1.5) compared to the chloro analogue (2.5) due to the electron-donating nature of the methoxy group, which enhances solubility .
- Molecular Weight: Bulky substituents (e.g., ester groups) increase molecular weight, influencing pharmacokinetic properties like absorption and distribution .
Structural Isomerism and Ring Position Effects
- Pyrazolo[3,4-b]pyridine vs. [4,3-c] Isomers: Compounds like 3-bromo-1H-pyrazolo[4,3-c]pyridine exhibit distinct electronic properties due to altered nitrogen positions, affecting planarity and binding to biological targets .
- Methoxy Substituents in Other Positions: Derivatives like 7-methoxy-1H-pyrazolo[3,4-c]pyridine show varied activity profiles, underscoring the importance of substitution patterns .
準備方法
General Synthetic Strategies
The synthesis of 5-Bromo-3-methoxy-1H-pyrazolo[3,4-B]pyridine typically involves:
- Formation of the pyrazolo[3,4-b]pyridine ring system via ring-closing reactions starting from substituted pyridine carboxaldehydes or halogenated pyridine precursors.
- Introduction of the bromo substituent at the 5-position through halogenation or starting from bromo-substituted pyridine derivatives.
- Installation of the methoxy group at the 3-position either by direct substitution or via functional group transformations.
Preparation from 5-Bromo-2-fluoropyridine-3-carboxaldehyde
One documented approach involves the cyclization of 5-bromo-2-fluoropyridine-3-carboxaldehyde with hydrazine in ethanol under reflux conditions. This method yields 5-Bromo-1H-pyrazolo[3,4-b]pyridine as an intermediate, which can be further functionalized to introduce the methoxy group at the 3-position.
- Reaction conditions: Reflux of 5-bromo-2-fluoropyridine-3-carboxaldehyde with anhydrous hydrazine in ethanol overnight.
- Yield: Approximately 46% for the pyrazolo[3,4-b]pyridine intermediate.
- Reference: Pfizer Inc. patent WO2009/16460 details this synthesis route and conditions.
Ring-Closing Reaction Using 2-Chloro-3-pyridinecarboxaldehyde Derivatives
Another effective method involves a ring-closure reaction of 2-chloro-3-pyridinecarboxaldehyde derivatives in the presence of oxammonium hydrochloride and triethylamine in dimethylformamide (DMF) solvent at 60°C.
- Procedure:
- Raw material 2-chloro-3-pyridyl formaldehyde is reacted with oxammonium hydrochloride and triethylamine in DMF.
- Reaction times vary from 6 to 8 hours.
- Product isolation is followed by standard post-processing.
- Yields: Vary depending on reagent ratios, with reported yields ranging from 43% to 85%.
- Advantages: Uses inexpensive and readily available starting materials, mild reaction conditions, and is suitable for scale-up.
- Physicochemical data: The product shows characteristic proton NMR signals consistent with the pyrazolo[3,4-b]pyridine structure.
- Reference: Chinese patent CN105801574A provides detailed experimental conditions and yields.
Functionalization via Iodination and Subsequent Coupling
For further derivatization and functionalization, 5-Bromo-1H-pyrazolo[3,4-b]pyridine can be iodinated at the 3-position to form 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine. This intermediate serves as a versatile platform for nucleophilic substitution or coupling reactions to introduce methoxy or other substituents.
- Iodination conditions: Treatment with iodine in the presence of potassium hydroxide in DMF at room temperature.
- Yield: High yield (~82.5%) reported for iodination step.
- Subsequent reactions: Copper-catalyzed coupling with various nucleophiles (e.g., sulfonamides) in isopropanol at 100°C.
- Reference: Research article by Variya et al. details the iodination and coupling steps with spectral characterization.
Summary Table of Preparation Methods
Research Findings and Analytical Data
- The ring-closure method using oxammonium hydrochloride and triethylamine in DMF provides a robust route with high yields and mild conditions, favorable for industrial production.
- Hydrazine-mediated cyclization is a classical approach to form the pyrazolo ring but yields are moderate.
- Post-synthetic functionalization by iodination followed by copper-catalyzed coupling allows for diverse substitution patterns, including methoxy introduction.
- Characterization techniques such as proton NMR, IR spectroscopy, mass spectrometry, and elemental analysis confirm the structure and purity of the synthesized compounds.
- The iodinated intermediate and its derivatives have shown promising biological activities, indicating the importance of the preparation methods in medicinal chemistry applications.
Q & A
Q. What are the standard synthetic routes for preparing 5-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine?
A common approach involves functionalizing the pyrazolo[3,4-b]pyridine core through halogenation and methoxylation. For example, bromination at the 5-position can be achieved using reagents like N-bromosuccinimide (NBS) under controlled conditions, followed by methoxylation via nucleophilic substitution with sodium methoxide. Purification typically employs silica gel chromatography with ethyl acetate/heptane gradients to isolate intermediates .
Q. How is structural confirmation of this compound performed?
Characterization relies on combined spectroscopic techniques:
- ¹H/¹³C NMR : Peaks for the bromine-substituted pyridine ring (δ ~8.3–8.4 ppm for aromatic protons) and methoxy group (δ ~3.9 ppm) are critical .
- HRMS : Validates molecular weight and isotopic patterns (e.g., [M+H]+ with bromine’s characteristic 1:1 isotope ratio) .
- X-ray crystallography (if crystalline): Resolves bond angles and confirms regiochemistry .
Q. What safety protocols are recommended for handling this compound?
- Storage : Keep in a dry, ventilated area away from light and ignition sources to prevent degradation or combustion .
- PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation; work in a fume hood .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can coupling reactions (e.g., Suzuki-Miyaura) be optimized for introducing substituents to the pyrazolo[3,4-b]pyridine core?
- Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) for bromine displacement. For electron-deficient systems, add ligands like XPhos to enhance reactivity .
- Solvent Systems : Toluene/ethanol mixtures with aqueous K₂CO₃ improve boronic acid coupling efficiency .
- Monitoring : Track reaction progress via TLC (hexane/EtOAc 7:3) and isolate products via flash chromatography .
Q. What strategies resolve contradictions in spectral data during structural validation?
- Isotopic Labeling : Use ¹³C-enriched reagents to distinguish overlapping NMR signals in complex heterocycles.
- 2D NMR (COSY, HSQC) : Clarifies proton-proton correlations and carbon-hydrogen connectivity, especially for regioisomeric ambiguities .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian) to validate assignments .
Q. How can researchers investigate the environmental toxicity of this compound?
- Aquatic Toxicity Assays : Follow OECD Test Guideline 201 using Daphnia magna to assess EC₅₀ values.
- Degradation Studies : Perform photolysis (UV light, λ = 254 nm) or hydrolysis (pH 7–9 buffers) to identify breakdown products via LC-MS .
Q. What methodologies are used to study structure-activity relationships (SAR) for pyrazolo[3,4-b]pyridine derivatives?
- Functional Group Variation : Systematically replace bromine or methoxy groups with halogens, alkyl chains, or electron-withdrawing groups (e.g., CF₃).
- Biological Screening : Test analogs in enzyme inhibition assays (e.g., kinase targets) or cell viability assays (MTT protocol) to correlate substituents with activity .
Data Contradiction and Troubleshooting
Q. How to address low yields in the final step of synthesis?
- Side Reactions : Trace unreacted starting materials or byproducts (e.g., dehalogenation) using GC-MS. Optimize reaction time/temperature to minimize decomposition.
- Purification Issues : Switch to reverse-phase HPLC (C18 column, acetonitrile/water gradient) for polar impurities .
Q. Why might computational predictions of reactivity conflict with experimental results?
- Solvent Effects : DFT models often neglect solvent interactions. Use COSMO-RS simulations to account for solvation.
- Steric Hindrance : Molecular dynamics (MD) simulations can reveal steric clashes not captured in static models .
Notes for Methodological Rigor
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
